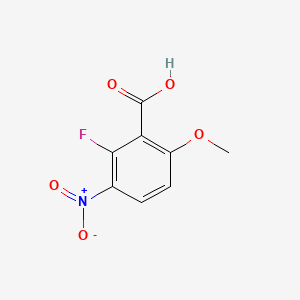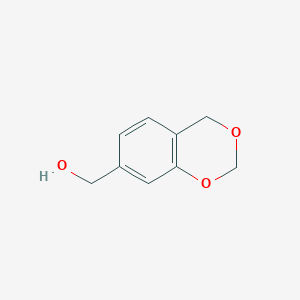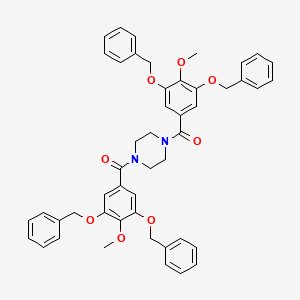
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-: is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals This particular compound is characterized by its two 3,5-dibenzyloxy-4-methoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dibenzyloxy-4-methoxybenzoic acid.
Activation: The carboxylic acid group of 3,5-dibenzyloxy-4-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine or pyridine to form the desired product, Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl groups.
Reduction: Reduced forms of the benzoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1,4-bis(4-methoxybenzoyl)-
- Piperazine, 1,4-bis(3,5-dibenzyloxybenzoyl)-
- Piperazine, 1,4-bis(3,5-dimethoxybenzoyl)-
Uniqueness
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moieties This structural feature imparts specific chemical and biological properties, making it distinct from other piperazine derivatives
Propiedades
Número CAS |
63980-45-0 |
|---|---|
Fórmula molecular |
C48H46N2O8 |
Peso molecular |
778.9 g/mol |
Nombre IUPAC |
[4-[4-methoxy-3,5-bis(phenylmethoxy)benzoyl]piperazin-1-yl]-[4-methoxy-3,5-bis(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C48H46N2O8/c1-53-45-41(55-31-35-15-7-3-8-16-35)27-39(28-42(45)56-32-36-17-9-4-10-18-36)47(51)49-23-25-50(26-24-49)48(52)40-29-43(57-33-37-19-11-5-12-20-37)46(54-2)44(30-40)58-34-38-21-13-6-14-22-38/h3-22,27-30H,23-26,31-34H2,1-2H3 |
Clave InChI |
NMNUPLUEVTXCGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



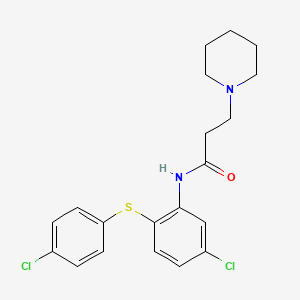



![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)

![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

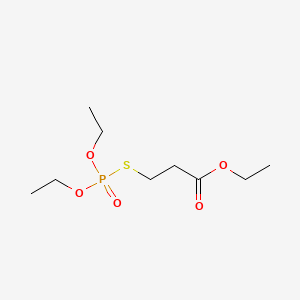
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
